[4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride
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Overview
Description
[4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. This compound is characterized by the presence of a methanamine group attached to a phenyl ring, which is further substituted with dichlorophenoxy and methyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 3-methylbenzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl ring can undergo substitution reactions, where the chlorine atoms are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed.
Major Products Formed:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Cell Signaling: Research explores its role in modulating cell signaling pathways.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry:
Agriculture: It is used in the formulation of agrochemicals.
Material Science: The compound is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.
3-Methylbenzylamine: A related amine compound with a methyl group on the benzyl ring.
Uniqueness:
Structural Features: The presence of both dichlorophenoxy and methyl groups on the phenyl ring makes [4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride unique compared to its analogs.
Chemical Properties: Its specific chemical properties, such as reactivity and stability, distinguish it from similar compounds.
Properties
IUPAC Name |
[4-(2,4-dichlorophenoxy)-3-methylphenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c1-9-6-10(8-17)2-4-13(9)18-14-5-3-11(15)7-12(14)16;/h2-7H,8,17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTRZPZOQHXRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)OC2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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